molecular formula C13H15NO B13075636 (R)-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol

(R)-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol

Cat. No.: B13075636
M. Wt: 201.26 g/mol
InChI Key: WNAFFJOTZYKTGK-LBPRGKRZSA-N
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Description

(R)-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol is a chiral ethanolamine derivative featuring a 2-methyl-substituted naphthalene ring at position 1 and an amino group at the β-carbon of the ethanol backbone. The (R)-configuration at the chiral center distinguishes it from its enantiomer, which may exhibit divergent biological or physicochemical properties.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

(2R)-2-amino-2-(2-methylnaphthalen-1-yl)ethanol

InChI

InChI=1S/C13H15NO/c1-9-6-7-10-4-2-3-5-11(10)13(9)12(14)8-15/h2-7,12,15H,8,14H2,1H3/t12-/m0/s1

InChI Key

WNAFFJOTZYKTGK-LBPRGKRZSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2C=C1)[C@H](CO)N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylnaphthalene.

    Bromination: The methyl group on the naphthalene ring is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Amination: The brominated product is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group.

    Reduction: The resulting compound is reduced using a reducing agent like lithium aluminum hydride to obtain the final product, ®-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: 2-(2-methylnaphthalen-1-yl)acetaldehyde.

    Reduction: 2-(2-methylnaphthalen-1-yl)ethylamine.

    Substitution: N-alkylated derivatives of ®-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol.

Scientific Research Applications

®-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Nomenclature

The compound’s uniqueness lies in its 2-methylnaphthalen-1-yl substituent. Comparisons with similar compounds are tabulated below:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features References
(R)-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol 2-Methylnaphthalen-1-yl C₁₃H₁₅NO 201.27* Methyl group enhances lipophilicity N/A
(R)-2-Amino-2-(naphthalen-1-yl)ethanol Naphthalen-1-yl C₁₂H₁₃NO 187.24 Lacks methyl group; positional isomer
(R)-2-Amino-2-(naphthalen-2-yl)ethanol HCl Naphthalen-2-yl C₁₂H₁₄ClNO 223.7 Hydrochloride salt; improved solubility
(R)-1-(Naphthalen-2-yl)-N-((R)-1-phenylethyl)ethanamine Naphthalen-2-yl, phenylethyl C₂₀H₂₁N 275.39 Secondary amine; bulkier substituents
(R)-2-Amino-1,1,2-triphenylethanol Three phenyl groups C₂₀H₁₉NO 289.37 High steric hindrance; multiple π interactions

*Calculated based on structural similarity to .

Key Observations:
  • Substituent Position : Naphthalen-1-yl vs. naphthalen-2-yl alters electronic properties and binding interactions. For example, naphthalen-1-yl derivatives may exhibit distinct π-stacking behavior compared to naphthalen-2-yl analogs .
  • Methyl Group Impact: The 2-methyl group in the target compound likely increases lipophilicity (logP) compared to non-methylated analogs, affecting membrane permeability and metabolic stability.

Stereochemical Considerations

The (R)-configuration is critical for biological activity. For example:

  • (R)-2-Amino-1-phenylethanol () shows enantiomer-specific interactions due to its chiral center, with applications in asymmetric synthesis.
  • (1R,2S)-2-Amino-1,2-diphenylethanol () demonstrates how stereochemistry governs hydrogen-bonding patterns and enzyme affinity, as seen in collagenase inhibitors ().

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